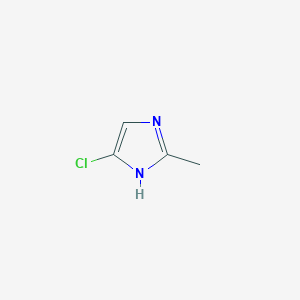
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that contains a triazole ring substituted with a 2-chlorophenyl group and a thiol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the 2-chlorophenyl group. One common method includes the reaction of 2-chlorobenzoyl hydrazine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding triazole-thione.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Triazole-thione: Formed from the reduction of the compound.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities with potential biological activities.
Biology: The compound has been studied for its antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Research has indicated that this compound exhibits anticancer properties. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for cancer therapy.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione
- 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-amine
- 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid
Comparison: Compared to its analogs, 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can enhance the compound’s stability and interaction with biological targets. Additionally, the presence of the 2-chlorophenyl group contributes to its antimicrobial and anticancer properties, making it a versatile compound in various scientific research applications.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWRKNBGNJZYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350449 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-00-3 | |
| Record name | 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the synthesis of the target thiazolo[3,2-b][1,2,4]triazole derivatives?
A1: this compound serves as a crucial building block in the multi-step synthesis of the final thiazolo[3,2-b][1,2,4]triazole compounds []. The synthesis begins with the reaction of 2-chlorobenzohydrazide with potassium thiocyanate, resulting in the formation of this compound through a cyclization reaction. This compound then undergoes further reactions, including condensation and a final cyclization in the presence of polyphosphoric acid, to yield the desired 2-(2-chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazole derivatives.
Q2: How is the structure of this compound confirmed in the study?
A2: The synthesized this compound was characterized using a combination of spectroscopic techniques. This included Fourier-transform infrared spectroscopy (FT-IR), proton (1H) and carbon-13 (13C) nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (TOF MS ES+). Additionally, elemental analysis (C, H, N, S) was performed to further confirm the compound's identity and purity [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)





